5'-Methoxyspiro[cyclopropane-1,1'-isoindolin]-3'-one
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Overview
Description
This compound is characterized by its unique spirocyclic structure, which includes a cyclopropane ring fused to an isoindolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one typically involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzamide.
Spirocyclization: The cyclopropane ring is introduced through a spirocyclization reaction, which can be achieved using a suitable cyclopropanating agent, such as diazomethane or a metal carbenoid.
Methoxylation: The methoxy group is introduced at the 5’ position through a methylation reaction using a methylating agent, such as methyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug discovery and development.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.
DNA Intercalation: Intercalating into DNA to affect gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
5’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one: A similar compound with a different spirocyclic structure.
Spiro[cyclopropane-1,3’-[3H]indole]:
Uniqueness
5’-Methoxyspiro[cyclopropane-1,1’-isoindolin]-3’-one is unique due to its specific spirocyclic structure and the presence of a methoxy group at the 5’ position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methoxyspiro[2H-isoindole-3,1'-cyclopropane]-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-14-7-2-3-9-8(6-7)10(13)12-11(9)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUXTTUPUBRZOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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